molecular formula C22H24N4O2 B10939142 N-(2-methylphenyl)-1-{1-[(2-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

N-(2-methylphenyl)-1-{1-[(2-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10939142
M. Wt: 376.5 g/mol
InChI Key: AKHVGCPNFUTXIF-UHFFFAOYSA-N
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Description

N~3~-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a carboxamide group, and two aromatic rings with methyl and toluidinocarbonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate acid chloride or anhydride.

    Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions to introduce the methyl and toluidinocarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N~3~-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N3-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the toluidinocarbonyl group.

    N~3~-(2-TOLUIDINOCARBONYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the methyl group on the aromatic ring.

    1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the methylphenyl group.

Uniqueness

N~3~-(2-METHYLPHENYL)-1-[1-(2-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the methyl and toluidinocarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-[1-(2-methylanilino)-1-oxobutan-2-yl]-N-(2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-4-20(22(28)24-18-12-8-6-10-16(18)3)26-14-13-19(25-26)21(27)23-17-11-7-5-9-15(17)2/h5-14,20H,4H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

AKHVGCPNFUTXIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)N2C=CC(=N2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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